molecular formula C14H15N3O2 B2866303 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclopropanecarboxamide CAS No. 941923-45-1

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclopropanecarboxamide

Cat. No.: B2866303
CAS No.: 941923-45-1
M. Wt: 257.293
InChI Key: DARZDHKJIRVHFK-UHFFFAOYSA-N
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Description

“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C17H16N4O4S and a molecular weight of 372.4 . It is also known by the registry number ZINC000012180801 .


Synthesis Analysis

The synthesis of similar compounds involves a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one . This operationally simple reaction proceeds under mild reaction conditions and can be executed in gram scale . It also highlights broad functional group tolerance .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[1,2-a]pyrimidin-4-one core, which is substituted at the 2 and 7 positions with methyl groups and at the 3 position with a cyclopropanecarboxamide group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, similar compounds have been involved in reactions such as metal-free C-3 chalcogenation .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 372.4 . The solubility of the compound in DMSO is unknown .

Scientific Research Applications

Anti-inflammatory Applications

Pyrimidine derivatives have been recognized for their potent anti-inflammatory effects, attributed to their inhibitory actions against vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. This suggests that compounds like N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclopropanecarboxamide could have potential applications in developing new anti-inflammatory agents with enhanced activity and minimal toxicity. The detailed structure-activity relationships (SARs) of various pyrimidines provide insights into designing novel analogs for anti-inflammatory applications (Rashid et al., 2021).

Anticancer Applications

Pyrimidine-based scaffolds, including this compound, have exhibited significant anticancer activity. These compounds can exert their cell-killing effects through various mechanisms, indicating their potential to interact with diverse enzymes, targets, and receptors. This versatility makes them promising candidates for future drug development in oncology. The patent literature and research articles on pyrimidine-based anticancer agents underline the current interest and potential of these compounds in cancer treatment (Kaur et al., 2014).

Antimicrobial Applications

Pyrimidine derivatives are known for their broad-spectrum antimicrobial activities, including antibacterial, antifungal, and antiviral effects. This positions this compound and related compounds as potential scaffolds for the discovery of new antimicrobial drugs. The ability of pyrimidine analogs to inhibit the growth of various microbial pathogens highlights their importance in addressing the rising challenge of antimicrobial resistance and the need for new effective therapies (JeelanBasha & Goudgaon, 2021).

Properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-8-3-6-11-15-9(2)12(14(19)17(11)7-8)16-13(18)10-4-5-10/h3,6-7,10H,4-5H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARZDHKJIRVHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3CC3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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